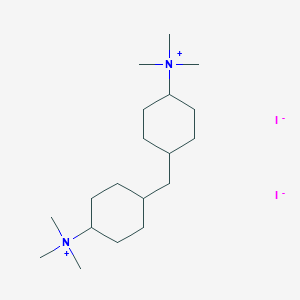
Mebezonium Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytical Toxicology
A study conducted by Morini et al. (2012) explored the distribution of mebezonium iodide in a case of suicide, highlighting its significance in forensic toxicology. The research utilized liquid chromatography-tandem mass spectrometry to analyze the distribution of this compound in various biological matrices. This approach provided a sensitive means for determining the presence and concentration of this compound in forensic investigations (Morini et al., 2012).
Chemical Ionization Mass Spectrometry
Iyer et al. (2016) discussed the use of iodide-based chemical ionization mass spectrometry (CIMS) for detecting organic and inorganic compounds, including this compound. The study indicated that the properties of iodide, such as its significant electronegativity, make it suitable for detecting various compounds with high sensitivity and selectivity. This research demonstrates the potential of using iodide-based CIMS in the analysis of complex chemical compounds (Iyer et al., 2016).
Veterinary Medicine and Toxicology
A study by Lajtai et al. (2016) highlighted the use of Tanax® (containing this compound) in veterinary medicine and its potential for abuse. The research provided insight into the presence of this compound in Tanax® and its implications in cases of drug abuse or accidental poisoning, emphasizing the need for awareness and control in the use of such veterinary drugs (Lajtai et al., 2016).
Solar Cell Applications
Research on solution-processed formamidinium lead iodide perovskite thin films, including studies by Fang et al. (2015) and Kim et al. (2012), has revealed their potential applications in solar cells. These studies explored the dynamic optical properties and efficiency of these films, indicating their relevance in the development of high-performance solar cells (Fang et al., 2015); (Kim et al., 2012).
Atmospheric Studies
Lee et al. (2014) utilized an iodide-adduct high-resolution time-of-flight chemical-ionization mass spectrometer for studying various atmospheric compounds. This technology demonstrated effectiveness in detecting and analyzing a range of organic and inorganic atmospheric species, highlighting the versatility of iodide-based analytical methods in environmental sciences (Lee et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "Mebezonium Iodide can be synthesized using a quaternization reaction between 3-(2-methoxybenzyl)-1-methyl-4-piperidone and methyl iodide.", "Starting Materials": [ "3-(2-methoxybenzyl)-1-methyl-4-piperidone", "Methyl iodide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve 3-(2-methoxybenzyl)-1-methyl-4-piperidone in methanol.", "Add methyl iodide dropwise to the solution with continuous stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with cold methanol and dry it in a vacuum oven.", "Dissolve the solid in a mixture of water and methanol.", "Add sodium hydroxide to the solution until pH reaches 10-11.", "Filter the solution to remove any insoluble material.", "Add methyl iodide to the solution with continuous stirring.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with cold methanol and dry it in a vacuum oven.", "Recrystallize the solid from a mixture of methanol and water to obtain pure Mebezonium Iodide." ] } | |
CAS-Nummer |
7681-78-9 |
Molekularformel |
C19H40IN2+ |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;iodide |
InChI |
InChI=1S/C19H40N2.HI/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6;/h16-19H,7-15H2,1-6H3;1H/q+2;/p-1 |
InChI-Schlüssel |
DCRDVAAKUAOJMY-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-].[I-] |
Kanonische SMILES |
C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-] |
Andere CAS-Nummern |
7681-78-9 |
Piktogramme |
Acute Toxic; Health Hazard |
Synonyme |
4,4’-Methylenebis[N,N,N-trimethyl-cyclohexanaminium Diiodide; _x000B_(Methylenedi-1,4-cyclohexylene)bis[trimethylammonium Iodide]; _x000B_4,4’-Methylenebis(cyclohexyltrimethylammonium Iodide); |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Mebezonium Iodide?
A: this compound is a quaternary ammonium compound that acts as an acetylcholine inhibitor. [] While the specific details of its interaction with acetylcholine receptors haven't been extensively studied in the provided research, its classification suggests it likely acts as a neuromuscular blocking agent. This means it likely prevents acetylcholine from binding to its receptors at the neuromuscular junction, ultimately leading to muscle paralysis. []
Q2: How is this compound typically administered, and what is its distribution in the body?
A: While the research primarily focuses on forensic analysis after suicides, it indicates that this compound is typically administered intravenously as part of the Tanax® (T-61) formulation used for animal euthanasia. [, , , ] In a studied case, this compound showed a wide distribution in the body, with the highest concentration found in the liver (24.80 mg/kg) and the lowest in muscle tissue (2.80 mg/kg). [] This suggests that the compound might undergo different rates of distribution and metabolism in various organs.
Q3: What are the primary concerns regarding the safety and potential misuse of this compound?
A: The research highlights a significant concern regarding the misuse of Tanax®, which contains this compound, in suicide attempts. [, , ] This emphasizes the need for stricter control and regulations surrounding the access and distribution of this veterinary euthanasia solution. Additionally, while the research doesn't explicitly discuss long-term toxicity, the potent pharmacological effects of this compound, particularly its ability to induce muscle paralysis and potentially respiratory failure, underscore the need for caution and responsible use within its intended veterinary applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



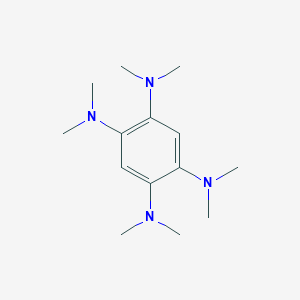
![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

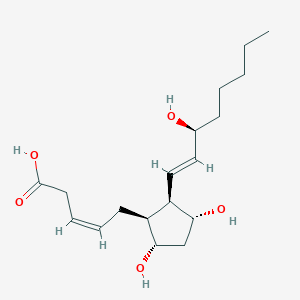
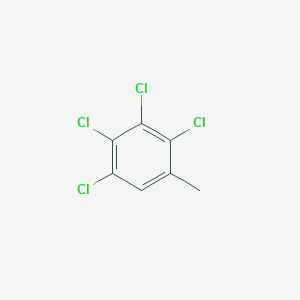


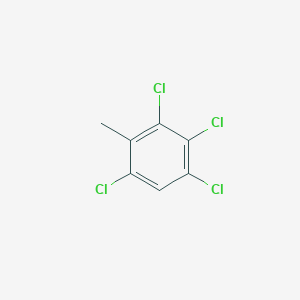
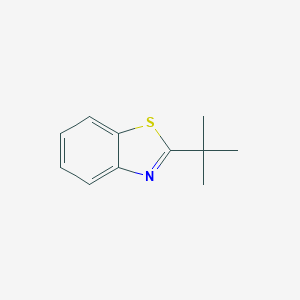

![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)
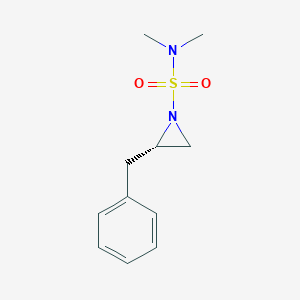

![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)